molecular formula C24H26N2O4S B4913672 2-(N-benzylbenzenesulfonamido)-N-[2-(4-methoxyphenyl)ethyl]acetamide

2-(N-benzylbenzenesulfonamido)-N-[2-(4-methoxyphenyl)ethyl]acetamide

Cat. No.: B4913672
M. Wt: 438.5 g/mol
InChI Key: QHDPXHQBHCHUIP-UHFFFAOYSA-N
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Description

2-(N-benzylbenzenesulfonamido)-N-[2-(4-methoxyphenyl)ethyl]acetamide is a synthetic organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The presence of both benzyl and methoxyphenyl groups in its structure suggests potential biological activity and utility in various chemical reactions.

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other molecules in the body to produce its effects . Unfortunately, the mechanism of action for “N~2~-benzyl-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(phenylsulfonyl)glycinamide” is not specified in the sources I have access to.

Safety and Hazards

Information on the safety and hazards associated with a compound is crucial for handling and storage . Unfortunately, specific safety and hazard information for “N~2~-benzyl-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(phenylsulfonyl)glycinamide” is not available in the sources I have access to.

Future Directions

The future directions for research on “N~2~-benzyl-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(phenylsulfonyl)glycinamide” are not specified in the sources I have access to .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(N-benzylbenzenesulfonamido)-N-[2-(4-methoxyphenyl)ethyl]acetamide typically involves the following steps:

    Formation of the sulfonamide group: This can be achieved by reacting benzenesulfonyl chloride with benzylamine under basic conditions to form N-benzylbenzenesulfonamide.

    Acylation: The N-benzylbenzenesulfonamide is then acylated with 2-(4-methoxyphenyl)ethylamine in the presence of an acylating agent such as acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

    Substitution: The benzyl and methoxy groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use as a probe in biochemical assays.

    Medicine: Possible antimicrobial or anticancer properties due to its sulfonamide structure.

    Industry: Utilized in the synthesis of more complex molecules for pharmaceuticals or agrochemicals.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simpler sulfonamide with well-known antimicrobial properties.

    Sulfamethoxazole: A sulfonamide antibiotic used in combination with trimethoprim.

    N-benzylsulfonamides: A class of compounds with varying biological activities.

Uniqueness

2-(N-benzylbenzenesulfonamido)-N-[2-(4-methoxyphenyl)ethyl]acetamide is unique due to the presence of both benzyl and methoxyphenyl groups, which may confer distinct biological activities and chemical reactivity compared to simpler sulfonamides.

Properties

IUPAC Name

2-[benzenesulfonyl(benzyl)amino]-N-[2-(4-methoxyphenyl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O4S/c1-30-22-14-12-20(13-15-22)16-17-25-24(27)19-26(18-21-8-4-2-5-9-21)31(28,29)23-10-6-3-7-11-23/h2-15H,16-19H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHDPXHQBHCHUIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)CN(CC2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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